molecular formula C17H19ClN2O2 B11396707 2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11396707
M. Wt: 318.8 g/mol
InChI Key: XLEVFJNODJWCDX-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a furan ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the chloro group through chlorination reactions. The furan and pyrrolidine rings are then attached via nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The furan and pyrrolidine rings contribute to the compound’s ability to interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide: Similar structure but with an acetamide core.

    2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]phenylacetamide: Similar structure but with a phenylacetamide core.

    2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]propionamide: Similar structure but with a propionamide core.

Uniqueness

2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan and pyrrolidine rings enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

2-chloro-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C17H19ClN2O2/c18-14-7-2-1-6-13(14)17(21)19-12-15(16-8-5-11-22-16)20-9-3-4-10-20/h1-2,5-8,11,15H,3-4,9-10,12H2,(H,19,21)

InChI Key

XLEVFJNODJWCDX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CO3

Origin of Product

United States

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